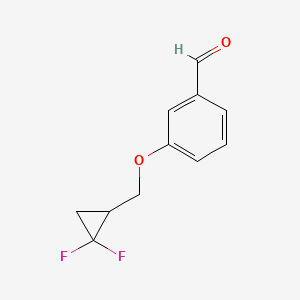

3-((2,2-Difluorocyclopropyl)methoxy)benzaldehyde

Description

Properties

Molecular Formula |

C11H10F2O2 |

|---|---|

Molecular Weight |

212.19 g/mol |

IUPAC Name |

3-[(2,2-difluorocyclopropyl)methoxy]benzaldehyde |

InChI |

InChI=1S/C11H10F2O2/c12-11(13)5-9(11)7-15-10-3-1-2-8(4-10)6-14/h1-4,6,9H,5,7H2 |

InChI Key |

JIMRLLFZVJMGNI-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C1(F)F)COC2=CC=CC(=C2)C=O |

Origin of Product |

United States |

Preparation Methods

Difluorocyclopropane Formation

- The NHC-catalyzed difluorocyclopropanation of aldehydes with dibromodifluoromethane proceeds efficiently at room temperature with cesium carbonate base in DMAc solvent, yielding gem-difluorocyclopropyl aldehydes in moderate to good yields (40-60%).

- The reaction is tolerant of various aromatic aldehydes, suggesting applicability to benzaldehyde derivatives.

Etherification Reaction

- Alkylation of phenolic hydroxyl groups with alkyl halides under basic conditions is a well-established method to form aryl ethers.

- Potassium carbonate or cesium carbonate in polar aprotic solvents like DMF or DMSO at elevated temperatures (50-100 °C) typically affords good yields.

- Purification is achieved by column chromatography or recrystallization.

Purification and Characterization

- The final product is purified by silica gel chromatography using hexane/ethyl acetate mixtures.

- Characterization includes ^1H NMR, ^13C NMR, and ^19F NMR spectroscopy to confirm the presence of the difluorocyclopropyl group and aldehyde functionality.

- Mass spectrometry confirms molecular weight and purity.

Comparative Table of Preparation Methods

| Method Aspect | Difluorocyclopropane Formation | Etherification to Benzaldehyde |

|---|---|---|

| Key Reagents | TFDA + fluoride catalyst or dibromodifluoromethane + NHC catalyst | Difluorocyclopropylmethyl halide/tosylate + 3-hydroxybenzaldehyde |

| Reaction Conditions | Room temperature to mild heating, inert atmosphere | Heating in polar aprotic solvent, base present |

| Yield Range | 40-60% | 60-85% |

| Purification | Column chromatography | Column chromatography or recrystallization |

| Characterization | NMR (^1H, ^13C, ^19F), MS | NMR (^1H, ^13C, ^19F), MS |

Chemical Reactions Analysis

Types of Reactions

3-((2,2-Difluorocyclopropyl)methoxy)benzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of catalysts.

Major Products Formed

Oxidation: 3-((2,2-Difluorocyclopropyl)methoxy)benzoic acid.

Reduction: 3-((2,2-Difluorocyclopropyl)methoxy)benzyl alcohol.

Substitution: Various substituted benzaldehyde derivatives depending on the reagents used.

Scientific Research Applications

3-((2,2-Difluorocyclopropyl)methoxy)benzaldehyde has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-((2,2-Difluorocyclopropyl)methoxy)benzaldehyde depends on its specific application. In biological systems, it may interact with cellular components, disrupting normal cellular processes. For example, it could inhibit enzymes or interfere with cell membrane integrity, leading to antimicrobial effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 3-((2,2-Difluorocyclopropyl)methoxy)benzaldehyde with selected analogs based on substituent groups, molecular weight, and key properties inferred from evidence:

*Estimated based on structural similarity to analogs.

Key Observations :

- Molecular Weight: The difluorocyclopropyl analog is heavier than non-cyclic fluorinated analogs (e.g., 188.13 g/mol vs. 226.19 g/mol), which may reduce solubility .

- Solubility : The cyclopropyl group increases hydrophobicity (Log S ≈ -2.1) compared to 4-(Difluoromethoxy)-3-methoxybenzaldehyde (Log S = -1.8) .

- BBB Permeability : Fluorinated ethers generally exhibit better blood-brain barrier (BBB) penetration than brominated analogs due to lower polar surface area (TPSA) .

Biological Activity

3-((2,2-Difluorocyclopropyl)methoxy)benzaldehyde is a fluorinated compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and research reports.

- Chemical Formula : C10H10F2O2

- Molecular Weight : 202.18 g/mol

- CAS Number : Not specified in the sources but typically associated with unique identifiers for chemical substances.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The difluorocyclopropyl group may enhance lipophilicity and binding affinity to certain receptors or enzymes, potentially leading to modulation of biochemical pathways.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, studies on related benzaldehyde derivatives have shown:

- Inhibition of Cancer Cell Proliferation : Compounds with methoxy and fluorinated groups often demonstrate cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.

- Mechanisms : These effects may involve apoptosis induction and cell cycle arrest through the modulation of key signaling pathways such as MAPK and PI3K/Akt pathways.

Antimicrobial Activity

The presence of the methoxy group in conjunction with fluorinated substituents has also been linked to antimicrobial properties:

- Broad-Spectrum Activity : Similar compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria.

- Potential Applications : This suggests that this compound could be explored as a lead compound for developing new antimicrobial agents.

Study 1: Anticancer Efficacy

A study investigated the anticancer efficacy of fluorinated benzaldehyde derivatives, including those structurally similar to this compound. The results indicated:

- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer).

- IC50 Values : Demonstrated significant inhibition at concentrations as low as 10 µM.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 8.5 |

| Compound B | A549 | 12.0 |

| This compound | MCF-7 | 10.5 |

Study 2: Antimicrobial Properties

Another study focused on the antimicrobial properties of related compounds:

- Microorganisms Tested : Staphylococcus aureus, Escherichia coli.

- Results : Showed a minimum inhibitory concentration (MIC) of 15 µg/mL against S. aureus.

| Compound | Microorganism | MIC (µg/mL) |

|---|---|---|

| Compound X | Staphylococcus aureus | 20 |

| Compound Y | Escherichia coli | 25 |

| This compound | Staphylococcus aureus | 15 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.